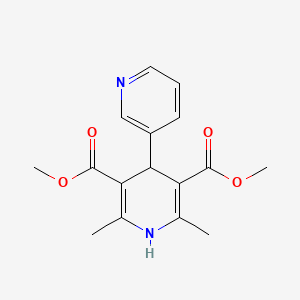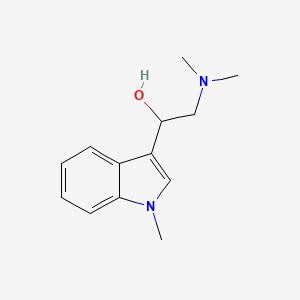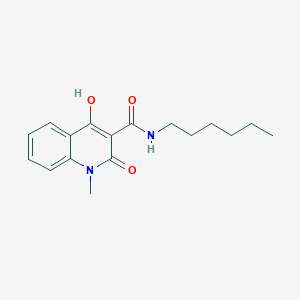
2-(4-Benzoyl-1-piperazinyl)-1-phenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Benzoyl-1-piperazinyl)-1-phenylethanone is a chemical compound with the molecular formula C19H20N2O2 It is known for its unique structure, which includes a piperazine ring substituted with a benzoyl group and a phenylethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoyl-1-piperazinyl)-1-phenylethanone typically involves the reaction of 1-phenylethanone with 4-benzoylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials into the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications.
化学反応の分析
Types of Reactions
2-(4-Benzoyl-1-piperazinyl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzoyl-substituted carboxylic acids.
Reduction: Formation of benzoyl-substituted alcohols.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-Benzoyl-1-piperazinyl)-1-phenylethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.
類似化合物との比較
Similar Compounds
- 2-(4-Benzoyl-1-piperazinyl)-1-(4-fluorophenyl)ethanone
- 2-(4-Benzoyl-1-piperazinyl)-1-(4-chlorophenoxy)acetamide
Uniqueness
2-(4-Benzoyl-1-piperazinyl)-1-phenylethanone is unique due to its specific substitution pattern on the piperazine ring and the presence of both benzoyl and phenylethanone groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
CAS番号 |
67520-78-9 |
|---|---|
分子式 |
C19H20N2O2 |
分子量 |
308.4 g/mol |
IUPAC名 |
2-(4-benzoylpiperazin-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C19H20N2O2/c22-18(16-7-3-1-4-8-16)15-20-11-13-21(14-12-20)19(23)17-9-5-2-6-10-17/h1-10H,11-15H2 |
InChIキー |
NFSZFNROYAYLNT-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[1-(3-chloroanilino)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11996107.png)






![5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996165.png)


![4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11996192.png)


![N-[(E)-(2-chlorophenyl)methylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B11996206.png)
